molecular formula C19H20N2O4 B11955233 N-(4-phenoxyphenyl)-N~2~-prop-2-en-1-ylasparagine

N-(4-phenoxyphenyl)-N~2~-prop-2-en-1-ylasparagine

Cat. No.: B11955233
M. Wt: 340.4 g/mol
InChI Key: UZLRNQCFQBIUIM-UHFFFAOYSA-N
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Description

N-(4-phenoxyphenyl)-N~2~-prop-2-en-1-ylasparagine is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a phenoxyphenyl group and an asparagine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-phenoxyphenyl)-N~2~-prop-2-en-1-ylasparagine typically involves the reaction of 4-phenoxyphenylamine with asparagine derivatives under specific conditions. One common method involves the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the phenoxyphenyl group and the asparagine moiety. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient production of the compound by maintaining optimal reaction conditions and minimizing the formation of by-products. The use of automated systems and advanced purification techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-phenoxyphenyl)-N~2~-prop-2-en-1-ylasparagine undergoes various chemical reactions, including:

    Oxidation: The phenoxyphenyl group can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to form amines or alcohols, depending on the reducing agent used.

    Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and alcohols.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

N-(4-phenoxyphenyl)-N~2~-prop-2-en-1-ylasparagine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain cancers and neurological disorders.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-phenoxyphenyl)-N~2~-prop-2-en-1-ylasparagine involves its interaction with specific molecular targets. In biological systems, it may bind to proteins or enzymes, modulating their activity. The phenoxyphenyl group can interact with hydrophobic pockets in proteins, while the asparagine moiety can form hydrogen bonds with amino acid residues. These interactions can lead to changes in protein conformation and function, ultimately affecting cellular pathways and processes.

Comparison with Similar Compounds

N-(4-phenoxyphenyl)-N~2~-prop-2-en-1-ylasparagine can be compared with other similar compounds, such as:

    N-(4-phenoxyphenyl)ethylamine: Similar structure but lacks the asparagine moiety, resulting in different biological activity.

    N-(4-phenoxyphenyl)acetamide: Contains an acetamide group instead of the asparagine moiety, leading to variations in chemical reactivity and applications.

    4-phenoxyphenylboronic acid: Used in organic synthesis but has different functional groups and reactivity compared to this compound.

The uniqueness of this compound lies in its combination of the phenoxyphenyl group and the asparagine moiety, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C19H20N2O4

Molecular Weight

340.4 g/mol

IUPAC Name

4-oxo-4-(4-phenoxyanilino)-2-(prop-2-enylamino)butanoic acid

InChI

InChI=1S/C19H20N2O4/c1-2-12-20-17(19(23)24)13-18(22)21-14-8-10-16(11-9-14)25-15-6-4-3-5-7-15/h2-11,17,20H,1,12-13H2,(H,21,22)(H,23,24)

InChI Key

UZLRNQCFQBIUIM-UHFFFAOYSA-N

Canonical SMILES

C=CCNC(CC(=O)NC1=CC=C(C=C1)OC2=CC=CC=C2)C(=O)O

Origin of Product

United States

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